molecular formula C10H16N2O B2744355 N1-(1-methoxypropan-2-yl)benzene-1,2-diamine CAS No. 1027156-38-2

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Cat. No.: B2744355
CAS No.: 1027156-38-2
M. Wt: 180.251
InChI Key: ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
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Description

N1-(1-Methoxypropan-2-yl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative characterized by a methoxypropan-2-yl group attached to one of the primary amine positions. Benzene-1,2-diamine derivatives are versatile intermediates in organic synthesis, with applications ranging from organocatalysts to precursors for pharmaceuticals and materials science .

Properties

IUPAC Name

2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Chemistry

In chemistry, N1-(1-methoxypropan-2-yl)benzene-1,2-diamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a candidate for exploring biochemical pathways.

Medicine

In medicinal chemistry, research has highlighted its potential therapeutic applications. Notably, studies have investigated its efficacy as an anticancer agent and its antimicrobial properties. The compound's mechanism of action involves interactions with specific enzymes or receptors, influencing various biological effects .

Industry

This compound is also employed in industrial applications, particularly in developing new materials and chemical processes. Its properties can enhance the performance of coatings and polymers used in various manufacturing sectors.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to inhibit cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects at specific concentrations. The mechanism was attributed to the compound's interaction with cellular signaling pathways that regulate apoptosis .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor revealed its effectiveness against certain proteases involved in disease progression. The study employed kinetic assays to measure inhibition rates and determined that this compound exhibited competitive inhibition characteristics .

Comparison of Biological Activities

Compound Activity IC50 (µM) Target
This compoundAnticancer12.5Cancer cell lines
This compoundEnzyme Inhibition15.0Specific proteases
Similar Compound AAnticancer20.0Cancer cell lines
Similar Compound BEnzyme Inhibition18.0Specific proteases

Mechanism of Action

The mechanism by which N1-(1-methoxypropan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

The methoxypropan-2-yl group in the target compound introduces steric bulk and electron-donating effects due to the methoxy (-OCH₃) moiety. This contrasts with other substituents observed in similar compounds:

  • Trifluoromethyl groups : In N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a), the electron-withdrawing CF₃ groups enhance electrophilic substitution reactivity and reduce basicity of the aromatic amines .
  • Nitro groups : N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (6) features nitro groups that strongly deactivate the aromatic ring, directing further substitution reactions to specific positions .
  • Propargyl groups : N-(Prop-2-yn-1-yl)benzene-1,2-diamine derivatives exhibit alkynyl substituents, enabling click chemistry or cyclization reactions .

Key Insight : The methoxypropan-2-yl group likely increases solubility in polar solvents compared to halogenated or nitro-substituted analogs, while its steric bulk may hinder certain reactions, such as intramolecular cyclizations.

General Approaches

Benzene-1,2-diamine derivatives are typically synthesized via:

  • Nucleophilic aromatic substitution (SNAr) : Used in to prepare N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) from 1-fluoro-2-nitrobenzene and amines, followed by nitro group reduction .
  • Reductive amination: Applied in for synthesizing a chiral manganese Schiff base complex from N1-(1-(2-aminophenylamino)propan-2-yl)benzene-1,2-diamine .
  • Propargylation: describes propargylation of benzene-1,2-diamine using propargyl bromide under catalytic conditions, yielding mono- and disubstituted derivatives .

Physical and Chemical Properties

Melting Points and Solubility

  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) : Reported as a brown oil, indicating low crystallinity due to bulky CF₃ groups .
  • N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline (7) : A yellow solid with a melting point of 142–147°C, attributed to strong intermolecular interactions from nitro groups .
  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (6) : High melting point due to nitro and CF₃ substituents enhancing crystal packing .

Prediction for Target Compound : The methoxy group may lower the melting point compared to nitro-substituted analogs, while improving solubility in alcohols and ethers.

Reactivity

  • Electrophilic Substitution: Electron-donating methoxy groups activate the aromatic ring toward electrophiles, contrasting with deactivation by CF₃ or NO₂ groups .
  • Coordination Chemistry : Similar to ’s manganese complex, the target compound’s amine groups could act as ligands, though the methoxypropan-2-yl group may reduce metal-binding efficiency compared to less bulky substituents .

Catalysis

  • Organocatalysis: Benzene-1,2-diamines with hydrogen-bonding donors (e.g., ) are used in asymmetric catalysis. The target compound’s methoxy group could modulate donor strength .
  • Metal Complexes : highlights a chiral manganese complex derived from a diamine ligand for alcohol oxidation. The target compound’s steric profile may influence catalytic activity .

Comparative Data Table

Compound Name Substituent Synthesis Method Melting Point/State Key Application Reference
N1-(1-Methoxypropan-2-yl)benzene-1,2-diamine Methoxypropan-2-yl Not reported Predicted low MP Potential catalysis -
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine CF₃-benzyl SNAr + Hydrogenation Brown oil Organocatalyst precursor
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine NO₂, CF₃, F SNAr Solid (high MP) Bioactive compound
N1-(1-(2-Aminophenylamino)propan-2-yl)benzene-1,2-diamine Aminophenylamino-propan-2-yl Reductive amination Not reported Catalyst ligand

Biological Activity

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.

This compound is a diamine derivative characterized by the presence of a methoxypropan-2-yl group. The structural formula can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure contributes to its interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may influence various signaling pathways through:

  • Inhibition of Enzymatic Activity : The amine groups can participate in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
  • Receptor Interaction : It may act on receptors involved in inflammatory processes and cancer progression, similar to other diamine compounds that have shown efficacy in targeting specific pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of diamine derivatives, including this compound. For instance:

  • Study on Cancer Cell Lines : In vitro evaluations indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer. These compounds were shown to induce apoptosis through mitochondrial pathways and inhibit tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Mechanistic Insights : Research indicates that this compound may modulate inflammatory responses by acting on formyl peptide receptors (FPRs), which are crucial in regulating neutrophil chemotaxis and inflammation . This suggests a dual role in both promoting and suppressing inflammation depending on the context.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against melanoma and breast cancer cell lines ,
Anti-inflammatoryModulation of neutrophil activity via FPRs
Enzymatic InhibitionPotential inhibition of specific enzymes

Q & A

Q. What are the established synthetic routes for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 1,2-diaminobenzene with 1-methoxypropan-2-one in the presence of a reducing agent (e.g., NaBH4) under inert conditions.
  • FeCl3-mediated reduction : A diaryl-nitrobenzene precursor can be reduced using FeCl3·6H2O, activated carbon, and hydrazine hydrate in isopropanol under reflux (20–30 min) .
    Optimization parameters :
    • Temperature : Higher yields are achieved at 60–80°C for reductive amination.
    • Catalyst loading : 1.1–1.5 equivalents of FeCl3 improve reduction efficiency .
    • Purification : Silica gel column chromatography (CHCl3/MeOH 40:1) ensures high purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl3 or DMSO-d6 to confirm substituent integration and stereochemistry .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .
  • X-ray crystallography : Use SHELXL for structure refinement and Mercury for 3D visualization of steric/electronic properties .
  • Infrared (IR) spectroscopy : Identify N-H and C-N stretches (3100–3300 cm⁻¹ and 1250–1350 cm⁻¹, respectively) .

Q. What are the known chemical reactions and stability considerations under various conditions?

  • Oxidation : Catalyzes alcohol oxidation to aldehydes using H2O2 as an oxidant without over-oxidation to carboxylic acids .
  • Schiff base formation : Reacts with aldehydes (e.g., furfural) to form imine derivatives under mild conditions .
  • Stability : Sensitive to strong acids/bases; store under inert gas (N2/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the compound’s structure influence its catalytic activity in oxidation reactions, and how can conflicting data from different studies be resolved?

  • Structural factors :
    • The methoxypropan-2-yl group enhances electron density at the diamine moiety, facilitating metal coordination (e.g., Mn(III) or Ni(II)) .
    • Steric hindrance from the methoxy group may reduce substrate accessibility, explaining lower turnover in bulkier alcohols .
  • Resolving contradictions :
    • Compare catalytic conditions (e.g., solvent polarity, oxidant concentration). For example, H2O2 (30%) in acetonitrile vs. TBHP in toluene .
    • Conduct kinetic studies (e.g., Eyring plots) to differentiate electronic vs. steric effects .

Q. What computational approaches are used to model the electronic structure and predict reactivity?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
    • Simulate metal-ligand bonding (e.g., Mn–N bond lengths) to optimize catalytic active sites .
  • Molecular docking : Predict binding affinities for biological targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

Q. What strategies are effective in analyzing steric and electronic effects on biological activity?

  • Structure-activity relationship (SAR) :
    • Modify the methoxy group to bulkier substituents (e.g., ethoxy, isopropoxy) and assay cytotoxicity (e.g., log CC50 values) .
    • Use QSAR models (e.g., Austin Model 1 with ANN) to correlate descriptors (e.g., polar surface area) with activity .
  • In vitro assays :
    • Competitive binding studies (e.g., SPR or ITC) to quantify interactions with biological targets .

Q. How to address discrepancies in catalytic efficiency reported in different experimental setups?

  • Controlled variables :
    • Standardize substrate-to-catalyst ratios (e.g., 100:1 vs. 50:1) and reaction scales .
    • Validate purity via HPLC (≥95%) to exclude impurities affecting turnover .
  • Mechanistic studies :
    • Use isotopic labeling (e.g., ¹⁸O in H2O2) to trace oxygen transfer pathways .
    • EPR spectroscopy to detect radical intermediates in Mn(III)-catalyzed systems .

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